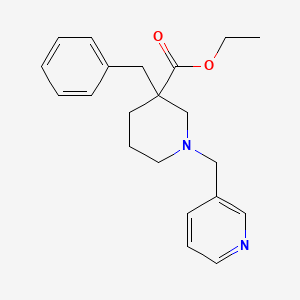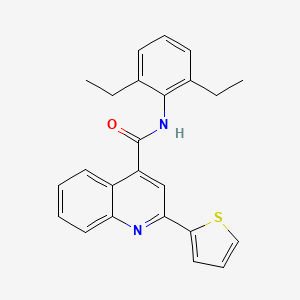![molecular formula C24H34N2O4S2 B5953566 2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B5953566.png)
2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine is an organic compound with the molecular formula C24H34N2O4S2. It is characterized by its piperazine core, which is substituted with two methyl groups at positions 2 and 5, and two sulfonyl groups attached to 4-propylphenyl groups at positions 1 and 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine typically involves the reaction of 2,5-dimethylpiperazine with 4-propylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques, such as recrystallization or chromatography, to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The sulfonyl groups can be reduced to sulfides under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl groups or sulfonyl groups are replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives
Applications De Recherche Scientifique
2,5-Dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine is not well-documented. based on its structure, it is likely to interact with biological targets through its piperazine core and sulfonyl groups. These interactions may involve binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpiperazine: A simpler analog without the sulfonyl groups.
1,4-Bis(4-propylphenyl)sulfonylpiperazine: Lacks the methyl groups on the piperazine ring.
4-Propylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound
Uniqueness
2,5-Dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine is unique due to the presence of both methyl and sulfonyl groups on the piperazine ring. This combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2,5-dimethyl-1,4-bis[(4-propylphenyl)sulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S2/c1-5-7-21-9-13-23(14-10-21)31(27,28)25-17-20(4)26(18-19(25)3)32(29,30)24-15-11-22(8-6-2)12-16-24/h9-16,19-20H,5-8,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUCHNGOZJCDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CC(N(CC2C)S(=O)(=O)C3=CC=C(C=C3)CCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(cyclohexylmethyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5953485.png)
![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 4-propoxybenzoate](/img/structure/B5953492.png)
![2-isopropyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5953497.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5953517.png)
![1-(cyclohexylmethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B5953525.png)
![1-(1-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)-1-propanol](/img/structure/B5953526.png)
![2-(4-methyl-1-piperazinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5953530.png)
![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5953537.png)
![1-ethyl-4-(2-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)piperazine](/img/structure/B5953539.png)
![[1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]methanol](/img/structure/B5953547.png)

![1-(1-{[6-(4-hydroxy-3-methoxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5953564.png)
![N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5953575.png)
